3-Hydroxypyrido(3,2-d)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-Hydroxypyrido(3,2-d)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the pyrido[2,3-d]pyrimidine family, known for their broad spectrum of pharmacological properties, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxypyrido(3,2-d)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often involve heating the reactants in a mixture of diphenyl oxide and biphenyl at 250°C .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave irradiation to reduce reaction times significantly, as demonstrated in the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypyrido(3,2-d)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
3-Hydroxypyrido(3,2-d)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 3-Hydroxypyrido(3,2-d)pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets. For instance, it can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer . By binding to these kinases, the compound can disrupt the signaling pathways, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits a range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
3-Hydroxypyrido(3,2-d)pyrimidine-2,4(1H,3H)-dione stands out due to its hydroxyl group, which can enhance its solubility and reactivity compared to other similar compounds. This unique feature can potentially lead to more effective interactions with biological targets, making it a promising candidate for further research and development .
Properties
CAS No. |
40338-55-4 |
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Molecular Formula |
C7H5N3O3 |
Molecular Weight |
179.13 g/mol |
IUPAC Name |
3-hydroxy-1H-pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H5N3O3/c11-6-5-4(2-1-3-8-5)9-7(12)10(6)13/h1-3,13H,(H,9,12) |
InChI Key |
SHLLAWCDGXUAIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2)O)N=C1 |
Origin of Product |
United States |
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